TL02-59 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TL02-59 dihydrochloride: is an orally active, selective inhibitor of the Src-family kinase Fgr. It has shown significant potential in scientific research, particularly in the field of oncology, due to its ability to inhibit the growth of acute myelogenous leukemia (AML) cells. The compound exhibits high specificity and potency, with an IC50 value of 0.03 nM for Fgr .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TL02-59 dihydrochloride involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework through a series of organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications:
Purification and Crystallization: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
TL02-59 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its activity and selectivity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
TL02-59 dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of Src-family kinases, providing insights into kinase signaling pathways.
Biology: The compound is employed in cellular assays to investigate its effects on cell growth, apoptosis, and signal transduction.
Medicine: this compound has shown promise in preclinical studies for the treatment of acute myelogenous leukemia, making it a potential candidate for drug development.
Industry: In the pharmaceutical industry, it serves as a lead compound for the development of new kinase inhibitors with improved efficacy and safety profiles.
Wirkmechanismus
TL02-59 dihydrochloride exerts its effects by selectively inhibiting the Src-family kinase Fgr. This inhibition disrupts the autophosphorylation of Fgr, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound also inhibits other kinases such as Lyn and Hck, albeit with lower potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dasatinib: A multi-targeted kinase inhibitor that also inhibits Src-family kinases but with broader specificity.
Bosutinib: Another Src-family kinase inhibitor with activity against Bcr-Abl, used in the treatment of chronic myelogenous leukemia.
Ponatinib: A multi-targeted kinase inhibitor with activity against Abl, PDGFR, and VEGFR, among others.
Uniqueness
TL02-59 dihydrochloride is unique due to its high selectivity and potency for Fgr, making it a valuable tool for studying this specific kinase. Its ability to potently inhibit AML cell growth sets it apart from other kinase inhibitors, highlighting its potential therapeutic applications .
Eigenschaften
Molekularformel |
C32H36Cl2F3N5O4 |
---|---|
Molekulargewicht |
682.6 g/mol |
IUPAC-Name |
3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide;dihydrochloride |
InChI |
InChI=1S/C32H34F3N5O4.2ClH/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31;;/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41);2*1H |
InChI-Schlüssel |
WLZPBFIIZXYWTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.